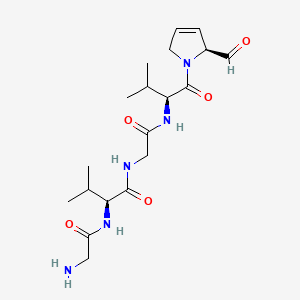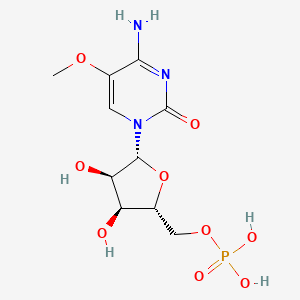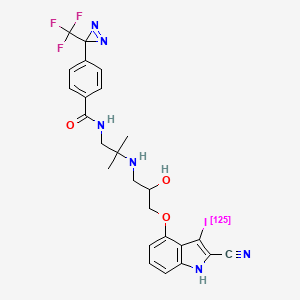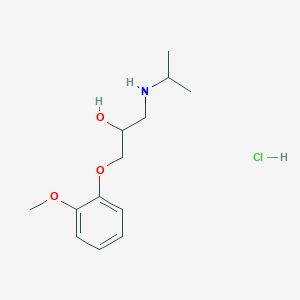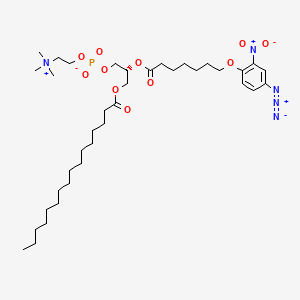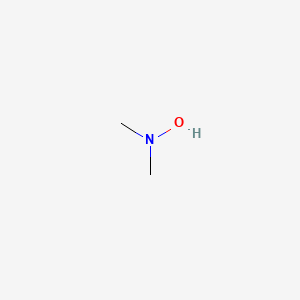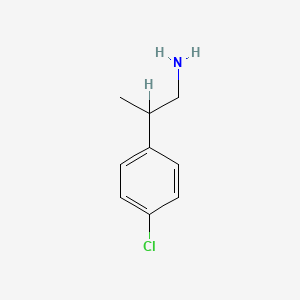
2-(4-Chlorophenyl)propan-1-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of related chlorophenyl compounds typically involves base-catalyzed Claisen-Schmidt condensation reactions, as seen in the preparation of chalcone derivatives (Salian et al., 2018). Such methodologies could be adapted for the synthesis of 2-(4-Chlorophenyl)propan-1-amine, emphasizing the utility of base-catalyzed reactions in accessing chlorophenyl compounds.
Molecular Structure Analysis
Studies on compounds with chlorophenyl groups, such as the one by Nadaf et al. (2019), reveal insights into molecular geometries and intermolecular interactions (Nadaf et al., 2019). These analyses, including single crystal X-ray diffraction, highlight the structural nuances that can influence the reactivity and properties of chlorophenyl compounds.
Chemical Reactions and Properties
Chemical properties of chlorophenyl-containing compounds involve a variety of interactions, including hydrogen bonding and π-π stacking, as detailed in the synthesis and characterization of alkyl-substituted N,4-diphenyl thiazole-2-amines (Nadaf et al., 2019). These interactions are crucial for understanding the reactivity and potential applications of 2-(4-Chlorophenyl)propan-1-amine in various chemical contexts.
Physical Properties Analysis
The physical properties of chlorophenyl compounds can be inferred from studies on similar structures, where factors such as crystallinity, melting points, and solubility play significant roles. The crystalline structure analysis, as seen in the work by Salian et al. (2018), provides a basis for understanding the physical state and stability of these compounds under different conditions (Salian et al., 2018).
Chemical Properties Analysis
The reactivity and chemical behavior of 2-(4-Chlorophenyl)propan-1-amine can be deduced from studies focusing on the electrophilic amination and other reactions involving chlorophenyl groups. For example, the study by Bombek et al. (2004) on electrophilic amination showcases the potential pathways for functionalizing chlorophenyl compounds, indicating the versatility of these groups in synthesis (Bombek et al., 2004).
Aplicaciones Científicas De Investigación
Environmental Impact and Degradation
Research on chlorinated phenols and related compounds has significant implications for environmental science, particularly concerning pollution and degradation processes. Studies have highlighted the environmental fate, behavior, and potential toxic effects of chlorophenols, including their presence in water bodies and soil, indicating a necessity for effective degradation strategies to mitigate environmental impact (Nazareth et al., 2020). Advanced oxidation processes have shown promise in degrading nitrogen-containing hazardous compounds, including amines and related pesticides, underscoring the importance of developing technologies to address contamination (Bhat & Gogate, 2021).
Applications in Material Science
Amine-functionalized metal-organic frameworks (MOFs) have been recognized for their potential in CO2 capture and separation due to the strong interaction between CO2 and basic amino functionalities. This highlights a significant application in addressing climate change and industrial emissions. Additionally, these functionalized MOFs have shown promise in catalysis, indicating broad utility in materials science and engineering (Lin et al., 2016).
Biomedical Applications
Chitosan-based materials, particularly those modified with catechol groups inspired by mussel adhesive proteins, have emerged as promising bioadhesives for medical applications. These materials exhibit strong adhesion in wet environments, making them suitable for wound healing patches, tissue sealants, and other biomedical uses. The modification of chitosan with catechol not only enhances its solubility but also its biocompatibility and hemostatic ability, paving the way for innovative medical treatments and applications (Ryu et al., 2015).
Mecanismo De Acción
Target of Action
2-(4-Chlorophenyl)propan-1-amine, also known as para-Chloroamphetamine (PCA), is a substituted amphetamine and monoamine releaser . The primary targets of this compound are the serotonergic and dopaminergic neurons . It is used as a neurotoxin by neurobiologists to selectively kill these neurons for research purposes .
Mode of Action
PCA is thought to have a higher neurotoxicity due to the unrestrained release of both serotonin and dopamine by a metabolite . This means that PCA interacts with its targets, the serotonergic and dopaminergic neurons, by causing an excessive release of serotonin and dopamine. This excessive release can lead to neuronal damage and death .
Biochemical Pathways
It is known that pca affects the serotonin and dopamine pathways due to its interaction with serotonergic and dopaminergic neurons . The downstream effects of this interaction can include changes in mood, cognition, and motor control, among others.
Pharmacokinetics
It is known that pca is a derivative of ammonia, which suggests that it may be metabolized in the liver
Result of Action
The molecular and cellular effects of PCA’s action primarily involve the death of serotonergic and dopaminergic neurons . This can lead to a decrease in the levels of serotonin and dopamine in the brain, which can have various effects depending on the specific brain regions affected.
Action Environment
The action, efficacy, and stability of PCA can be influenced by various environmental factors. For example, the presence of other substances in the body can affect the metabolism and action of PCA . Additionally, factors such as pH and temperature can potentially affect the stability of PCA.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLACJAGRDZAFJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30963992 | |
| Record name | 2-(4-Chlorophenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30963992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)propan-1-amine | |
CAS RN |
4806-79-5 | |
| Record name | 4-Chloro-β-methylbenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4806-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-beta-methylphenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004806795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Chlorophenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30963992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-β-methylphenethylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.059 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORO-.BETA.-METHYLBENZENEETHANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJC269166D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



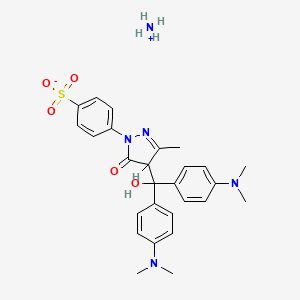
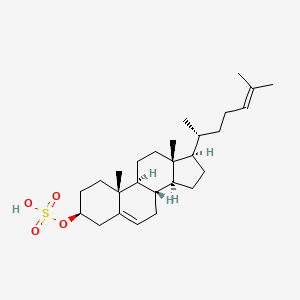
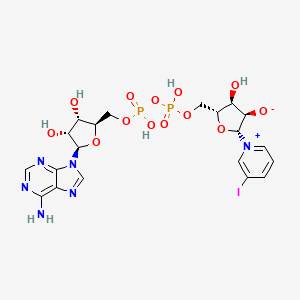
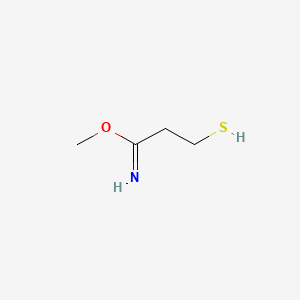
![N-[2-(4-morpholinyl)ethyl]-6,7-dihydro-5H-benzo[2,3]cyclohepta[2,4-d]pyridazin-3-amine](/img/structure/B1214367.png)
